molecular formula C29H30FN3O3 B11062275 1-(4-Ethoxyphenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(4-Ethoxyphenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11062275
M. Wt: 487.6 g/mol
InChI Key: DBNNQOUEMKQMBA-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, substituted with ethoxyphenyl and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,5-dione core, followed by the introduction of the ethoxyphenyl and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential effects on neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

  • 1-(4-Ethoxyphenyl)-3-{4-[4-(4-hydroxyphenyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
  • 1-(4-Ethoxyphenyl)-3-{4-[4-(4-methylbenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Uniqueness: 1-(4-Ethoxyphenyl)-3-{4-[4-(4-fluorobenzyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C29H30FN3O3

Molecular Weight

487.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C29H30FN3O3/c1-2-36-26-13-11-25(12-14-26)33-28(34)20-27(29(33)35)32-17-15-31(16-18-32)24-9-5-22(6-10-24)19-21-3-7-23(30)8-4-21/h3-14,27H,2,15-20H2,1H3

InChI Key

DBNNQOUEMKQMBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)CC5=CC=C(C=C5)F

Origin of Product

United States

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